molecular formula C10H9N3O3 B2921853 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid CAS No. 51672-78-7

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid

Cat. No.: B2921853
CAS No.: 51672-78-7
M. Wt: 219.2
InChI Key: HWXISOGIRJVVTE-UHFFFAOYSA-N
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Description

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid is a chemical compound belonging to the class of benzotriazines. This compound is characterized by a benzotriazine ring fused with a propanoic acid moiety. Benzotriazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzotriazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazine derivatives.

Scientific Research Applications

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-3-oxo-2H-(1,4)-benzothiazin-2-ylacetic acid
  • 4-Oxo-1,2,3-benzotriazin-3(4H)-olate
  • 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine

Uniqueness

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid is unique due to its specific structure, which combines the benzotriazine ring with a propanoic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-6(10(15)16)13-9(14)7-4-2-3-5-8(7)11-12-13/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXISOGIRJVVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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